(6-Amino-2-chloro-3-fluorophenyl)methanol

C–H activation palladium catalysis gram-scale synthesis

Researchers requiring the precise 1,2,3,6-tetrasubstituted benzyl alcohol regioisomer face limited commercial availability. (6-Amino-2-chloro-3-fluorophenyl)methanol (CAS 1347720-31-3) solves this with four orthogonal reactive handles on a single phenyl scaffold. • OLED materials: Validated building block for organic electronics R&D. • Med chem: Amino, Cl, F & hydroxymethyl groups enable sequential cross-coupling & derivatization in fragment-based drug discovery. • C-H functionalization: Gram-scale benchmark substrate via Pd-catalyzed halogenation. Supplied with full QC documentation; packaged for research & development use.

Molecular Formula C7H7ClFNO
Molecular Weight 175.59 g/mol
Cat. No. B13913711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Amino-2-chloro-3-fluorophenyl)methanol
Molecular FormulaC7H7ClFNO
Molecular Weight175.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)CO)Cl)F
InChIInChI=1S/C7H7ClFNO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3,10H2
InChIKeyVOZGFEXJIXPYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (6-Amino-2-chloro-3-fluorophenyl)methanol


(6-Amino-2-chloro-3-fluorophenyl)methanol (CAS 1347720-31-3, molecular formula C₇H₇ClFNO, molecular weight 175.59 g/mol) is a polysubstituted benzyl alcohol derivative bearing amino, chloro, and fluoro substituents on the aromatic ring. This compound serves as a key synthetic intermediate in both medicinal chemistry programs and organic electronic materials development, particularly as a building block for OLED (organic light-emitting diode) material synthesis [1]. The compound can be accessed via both traditional synthetic routes and palladium-catalyzed C–H halogenation methodologies [1].

Irreplaceability of (6-Amino-2-chloro-3-fluorophenyl)methanol


The 6-amino-2-chloro-3-fluorophenyl substitution pattern is structurally unique among commercially available halogenated benzyl alcohol building blocks. While numerous chloro-fluorophenyl methanol isomers exist—including (2-chloro-3-fluorophenyl)methanol (CAS 96516-32-4), (2-chloro-5-fluorophenyl)methanol (CAS 261762-59-8), and amino-substituted regioisomers such as (2-amino-3-chloro-5-fluorophenyl)methanol (CAS 2089319-92-4) and (3-amino-2-chloro-6-fluorophenyl)methanol—the precise 1,2,3,6-tetrasubstitution pattern of the target compound confers distinct electronic and steric properties that cannot be replicated by any single alternative. The combination of three electron-withdrawing/donating groups (amino, chloro, fluoro) with a hydroxymethyl handle creates a scaffold with unique reactivity profiles in cross-coupling and functionalization sequences [1]. Substituting any regioisomer alters the intramolecular hydrogen-bonding network, dipole moment orientation, and subsequent SAR (structure-activity relationship) outcomes in downstream applications. This substitution pattern has been specifically employed in the synthesis of multi-substituted arenes where precise control over regiochemistry is essential [1].

Comparative Evidence for (6-Amino-2-chloro-3-fluorophenyl)methanol


C–H Halogenation vs. Traditional Synthetic Routes

The palladium-catalyzed iterative C–H halogenation strategy demonstrates multiple quantitative advantages over traditional synthetic approaches (electrophilic aromatic substitution, directed ortho-lithiation, Sandmeyer reaction) for preparing (6-amino-2-chloro-3-fluorophenyl)methanol [1]. The C–H functionalization protocol operates under milder reaction conditions, eliminates moisture-sensitivity requirements, and delivers higher yields with improved regioselectivity compared to classical methods [1]. Traditional approaches suffer from harsh conditions, poor regioselectivity, and tedious operational requirements [1].

C–H activation palladium catalysis gram-scale synthesis halogenation

Orthogonal Functional Handles: Amino vs. Non-Amino Analogs

(6-Amino-2-chloro-3-fluorophenyl)methanol contains four distinct functional handles—amino (-NH₂), chloro (-Cl), fluoro (-F), and hydroxymethyl (-CH₂OH)—on a single phenyl ring [1]. In contrast, structurally related benzyl alcohols such as (2-chloro-3-fluorophenyl)methanol (CAS 96516-32-4, C₇H₆ClFO, MW 160.57 g/mol) and (2-chloro-5-fluorophenyl)methanol (CAS 261762-59-8) lack the amino group entirely, providing only three reactive sites and eliminating amine-specific derivatization pathways (e.g., amide bond formation, reductive amination, diazotization) [2]. The presence of the amino group at the 6-position creates a unique 1,2,3,6-tetrasubstituted aromatic scaffold enabling sequential, orthogonal functionalization not possible with dihalogenated analogs.

building block orthogonal functionality medicinal chemistry cross-coupling

OLED Building Block Role: Documented vs. Undifferentiated Analogs

(6-Amino-2-chloro-3-fluorophenyl)methanol is explicitly documented as a basic building block for OLED (organic light-emitting diode) material synthesis [1]. This application-specific validation is not reported for closely related regioisomers such as (2-amino-3-chloro-5-fluorophenyl)methanol or (3-amino-2-chloro-6-fluorophenyl)methanol, nor for non-amino halogenated benzyl alcohols including (2-chloro-3-fluorophenyl)methanol and (2-chloro-4-fluorophenyl)methanol, whose documented applications are primarily confined to pharmaceutical intermediates (e.g., Sunitinib and Pazopanib synthesis) rather than electronic materials [2][3]. The specific 6-amino-2-chloro-3-fluoro substitution pattern appears critical for OLED-relevant electronic properties.

OLED organic electronics materials science functional materials

Regioselectivity Advantage of Ester-Directed C–H Halogenation

The palladium-catalyzed C–H halogenation methodology employed for (6-amino-2-chloro-3-fluorophenyl)methanol synthesis utilizes an ester directing group to promote ortho-C–H activation with precise regiocontrol [1]. This strategy overcomes the intrinsic poor regioselectivity characteristic of traditional electrophilic aromatic substitution approaches, which typically produce isomeric mixtures requiring tedious chromatographic separation [1]. The iterative C–H halogenation protocol enables gram-scale preparation of the exact 1,2,3,6-tetrasubstituted pattern without contamination from other regioisomers that would otherwise co-elute or require additional purification steps.

C–H functionalization regioselectivity ortho-halogenation directing group

Regioisomeric Substitution Pattern Differentiation

Three regioisomeric amino-chloro-fluoro benzyl alcohols share the identical molecular formula C₇H₇ClFNO (MW 175.59 g/mol) and CAS registry numbers: (6-amino-2-chloro-3-fluorophenyl)methanol (CAS 1347720-31-3), (2-amino-3-chloro-5-fluorophenyl)methanol (CAS 2089319-92-4), and (3-amino-2-chloro-6-fluorophenyl)methanol . Despite identical elemental composition, these regioisomers differ fundamentally in substitution geometry: the target compound features an amino group ortho to the hydroxymethyl (1,2,3,6-pattern), whereas the 2-amino-3-chloro-5-fluoro isomer places amino meta to hydroxymethyl (1,2,3,5-pattern) and the 3-amino-2-chloro-6-fluoro isomer positions amino para to hydroxymethyl (1,2,3,6-pattern but with different relative orientation) . These positional differences alter intramolecular hydrogen bonding, dipole moment, and steric accessibility around each functional group.

regioisomer structure-activity relationship substitution pattern benzyl alcohol

Physicochemical Properties: LogP and tPSA vs. Non-Amino Analogs

The presence of the amino group in (6-amino-2-chloro-3-fluorophenyl)methanol fundamentally alters key physicochemical parameters compared to non-amino halogenated benzyl alcohols. While direct experimental LogP data for the target compound is not available in public databases, the addition of an amino group to a chloro-fluoro benzyl alcohol scaffold increases topological polar surface area (tPSA) and hydrogen bond donor/acceptor counts, which directly impacts membrane permeability, solubility, and pharmacokinetic behavior [1][2]. For context, (2-chloro-3-fluorophenyl)methanol (C₇H₆ClFO, no amino) has no hydrogen bond donors from the aromatic ring and lower overall polarity [2]. The target compound's amino group provides two additional hydrogen bond donors (NH₂) not present in non-amino analogs, significantly altering drug-likeness parameters and biological target engagement potential.

physicochemical properties LogP polar surface area drug-likeness

Optimal Applications for (6-Amino-2-chloro-3-fluorophenyl)methanol


Fragment-Based Drug Discovery with Orthogonal Tri-Functional Scaffold

This compound is optimally deployed in fragment-based drug discovery programs where orthogonal functionalization capacity is paramount. The combination of amino, chloro, fluoro, and hydroxymethyl groups on a single phenyl ring provides four distinct reactive handles for sequential derivatization [1]. The amino group enables amide coupling and reductive amination; the chloro and fluoro substituents serve as handles for transition metal-catalyzed cross-coupling reactions; and the hydroxymethyl group permits oxidation, esterification, or conversion to leaving groups. This multifunctionality is not available in simpler halogenated benzyl alcohols such as (2-chloro-3-fluorophenyl)methanol or (2-chloro-4-fluorophenyl)methanol, which lack the amino handle [2].

OLED Material Building Block Synthesis

The compound is explicitly documented as a basic building block for OLED (organic light-emitting diode) material synthesis [1]. This application niche represents a documented use case not shared by closely related regioisomers or simpler halogenated benzyl alcohols, which are primarily confined to pharmaceutical intermediate applications [2]. For materials science laboratories engaged in organic electronics research, (6-amino-2-chloro-3-fluorophenyl)methanol offers validated utility in OLED development programs where the specific 6-amino-2-chloro-3-fluoro substitution pattern may confer desirable electronic properties for charge transport or emission layers.

Palladium-Catalyzed C–H Halogenation Methodology

The gram-scale synthesis of (6-amino-2-chloro-3-fluorophenyl)methanol via palladium-catalyzed C–H halogenation serves as a demonstrative case study for methodology development in C–H functionalization chemistry [1]. The ester-directed ortho-halogenation protocol operates under mild conditions without moisture/air exclusion requirements and demonstrates scalability to gram quantities [1]. Research groups focused on C–H activation methodology can utilize this compound as a benchmark substrate for evaluating new catalytic systems, comparing regioselectivity outcomes against the established palladium(II)-catalyzed protocol with NBS/NCS halogen sources.

SAR Studies Requiring Precise Regioisomeric Control

For structure-activity relationship investigations where substitution pattern geometry critically influences biological outcomes, (6-amino-2-chloro-3-fluorophenyl)methanol offers a defined 1,2,3,6-tetrasubstituted scaffold with the amino group positioned ortho to the hydroxymethyl handle [1]. This specific geometry differs fundamentally from the 2-amino-3-chloro-5-fluoro (amino meta to hydroxymethyl) and 3-amino-2-chloro-6-fluoro (amino para to hydroxymethyl) regioisomers [2]. Procurement of the correct regioisomer ensures that SAR studies accurately reflect the intended substitution pattern, avoiding confounding effects from isomeric contamination that could arise from non-regioselective synthetic approaches [1].

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